Dihydro Mupirocin
説明
Dihydro Mupirocin is a derivative of Mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. Mupirocin is primarily used as a topical treatment for bacterial skin infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes . This compound retains the antibacterial properties of its parent compound but has been modified to enhance its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Mupirocin involves the hydrogenation of Mupirocin. The process typically includes the following steps:
Hydrogenation: Mupirocin is dissolved in an appropriate solvent, such as ethanol or methanol. A hydrogenation catalyst, such as palladium on carbon, is added to the solution.
Reaction Conditions: The reaction mixture is subjected to hydrogen gas under controlled pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Pseudomonas fluorescens is cultured in a bioreactor to produce Mupirocin.
Extraction and Purification: Mupirocin is extracted from the fermentation broth and purified.
Hydrogenation: The purified Mupirocin undergoes hydrogenation to yield this compound.
Final Purification: The product is further purified to meet pharmaceutical standards.
化学反応の分析
Types of Reactions: Dihydro Mupirocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon are used for hydrogenation.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学的研究の応用
Dihydro Mupirocin has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogenation reactions and the effects of structural modifications on antibacterial activity.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the development of new antibiotics.
Medicine: The compound is studied for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: this compound is used in the development of topical formulations for skin infections
作用機序
Dihydro Mupirocin exerts its antibacterial effects by inhibiting bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for protein synthesis in bacteria. By binding to the enzyme, this compound prevents the incorporation of isoleucine into bacterial proteins, leading to the inhibition of protein synthesis and ultimately bacterial death .
類似化合物との比較
Mupirocin: The parent compound, used for similar applications but less stable.
Retapamulin: Another topical antibiotic with a different mechanism of action.
Fusidic Acid: A topical antibiotic used for skin infections but with a different chemical structure
Uniqueness: Dihydro Mupirocin is unique due to its enhanced stability and efficacy compared to Mupirocin. Its ability to inhibit bacterial isoleucyl-tRNA synthetase without cross-resistance with other antibiotics makes it a valuable compound in the fight against antibiotic-resistant bacteria .
生物活性
Dihydro mupirocin, a derivative of mupirocin, is an antibiotic known for its efficacy against various bacterial strains, particularly those that are gram-positive. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.
Overview of Mupirocin and Its Derivatives
Mupirocin (pseudomonic acid A) is produced by the bacterium Pseudomonas fluorescens and exhibits potent antibacterial activity primarily against aerobic gram-positive cocci such as Staphylococcus aureus and Streptococcus pyogenes . this compound retains similar properties but may differ in pharmacokinetic profiles and efficacy.
Mupirocin functions by inhibiting bacterial protein synthesis through the specific and reversible binding to isoleucyl-tRNA synthetase. This inhibition disrupts the incorporation of isoleucine into proteins, leading to bacterial growth suppression .
- Bacteriostatic vs. Bactericidal : At lower concentrations, mupirocin acts as a bacteriostatic agent, whereas it exhibits bactericidal effects at higher concentrations or with prolonged exposure .
Pharmacokinetics
- Absorption : Systemic absorption following topical application is minimal due to rapid metabolism in the liver .
- Protein Binding : Mupirocin demonstrates high protein binding (>95%), which influences its bioavailability and efficacy .
- Metabolism : It is rapidly converted to monic acid, an inactive metabolite .
- Half-Life : The elimination half-life ranges from 20 to 40 minutes after intravenous administration .
Efficacy Against Bacterial Strains
This compound has shown significant effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/ml) | Comments |
---|---|---|
Staphylococcus aureus | ≤0.5 | Effective against methicillin-resistant strains |
Streptococcus pyogenes | ≤0.5 | High susceptibility observed |
Haemophilus influenzae | ≤1.0 | Moderate activity noted |
Neisseria gonorrhoeae | ≤1.0 | Effective but less active against gram-negative bacilli |
Clinical Applications
This compound's primary clinical applications include:
- Topical Treatment of Skin Infections : Effective in treating impetigo and secondary skin infections caused by susceptible bacteria .
- Decolonization of MRSA : Utilized in nursing homes to prevent the spread of MRSA; studies show a decolonization rate of 93% among persistent carriers after treatment .
Case Studies
- Efficacy in Impetigo :
- Decolonization in Long-term Care Facilities :
- Wound Healing Promotion :
Resistance Patterns
Resistance to mupirocin can occur, particularly among methicillin-resistant strains of Staphylococcus aureus. Reports indicate resistance rates as high as 81%, often linked to mutations in the isoleucyl-tRNA synthetase gene . Continuous monitoring and judicious use are essential to mitigate resistance development.
特性
IUPAC Name |
9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLCNILVBRPJAH-OAOSLEDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332195 | |
Record name | Dihydro Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-11-2 | |
Record name | Dihydro Mupirocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。